molecular formula C23H36NaO7 B001057 Pravastatin sodium CAS No. 81131-70-6

Pravastatin sodium

Katalognummer: B001057
CAS-Nummer: 81131-70-6
Molekulargewicht: 447.5 g/mol
InChI-SchlĂŒssel: RNAREGLVKQKRSG-IYNICTALSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pravastatin sodium is a semi-synthetic, water-soluble inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, derived from the natural compound mevastatin through microbial hydroxylation . Its chemical structure (C₂₃H₃₅NaO₇, molecular weight 423.53 g/mol) includes a hexahydronaphthalene system with an open-chain ÎČ-hydroxy acid and an additional hydroxyl group at the 6ÎČ position, enhancing hydrophilicity compared to other statins . Approved for clinical use in 1991, it reduces LDL cholesterol by 20–30% at a standard dose of 40 mg/day and is indicated for hyperlipidemia, cardiovascular risk reduction, and chronic kidney disease (CKD) management .

Key pharmacological properties include:

  • Solubility: High aqueous solubility (>80% dissolution in 15 minutes) due to its polar hydroxyl groups .
  • Stability: Requires storage in sealed containers under nitrogen to prevent hygroscopic degradation .

Vorbereitungsmethoden

Crystallization Techniques for Pravastatin Sodium

Solvent Mixture Crystallization

The crystallization of this compound from solvent mixtures is a critical step in obtaining high-purity forms. A patented method (US20060194984A1) describes using a water-acetone system with a 1:16 volumetric ratio of water to acetone for initial crystallization . Subsequent washing steps employ a 1:49 water-acetone ratio followed by pure acetone to remove impurities. This process yields Form L crystals , characterized by:

  • Water content : 11–15% (Karl Fischer analysis)

  • This compound content : 40–50% (loss on drying)

  • XRD confirmation : Distinct peaks at 2Ξ = 5.6°, 11.3°, and 17.1° .

Table 1: Crystallization Conditions and Outcomes

Solvent Ratio (Water:Acetone)Washing StepCrystal FormKey Characteristics
1:16InitialForm LHigh hydration, >40% yield
1:49SecondaryForm LReduced impurities
0:100FinalForm LLow residual solvents

Polymorph Conversion to Form D

Form L crystals are thermally converted to Form D (anhydrous phase) by drying at 50–70°C under atmospheric pressure for 24 hours . Industrial-scale drying under reduced pressure (76 mm Hg) further reduces water content to 3–7% , yielding a mixture of Form D and Form B crystals .

Stabilized Tablet Formulations

Aqueous Suspension Method

A Japanese patent (JP2002284680A) outlines a formulation strategy using:

  • Carboxymethyl cellulose (CMC) : 0.5–2.0% w/v as a suspending agent

  • Calcium acetate : 0.1–0.5% w/v for ionic stabilization

  • Acetic acid : Adjusts pH to 4.5–5.5 to prevent hydrolysis .

This method enhances tablet stability by mitigating pravastatin’s susceptibility to alkaline degradation, with dissolution rates exceeding 85% within 30 minutes .

Hydrolytic Stability and Analytical Monitoring

Degradation Pathways

Under acidic conditions (pH < 7), pravastatin undergoes lactonization, forming pravastatin lactone (m/z 407) as the primary degradation product . Alkaline hydrolysis (pH > 7) cleaves the ester moiety, yielding an 8-hydroxy derivative (retention time = 1.9 min) .

Table 2: Hydrolytic Degradation Products

pH ConditionDegradation ProductRetention Time (min)Molecular Weight
<7Pravastatin lactone10.21–19.47407
>78-hydroxy derivative1.90302

HPLC Stability-Indicating Method

An optimized HPLC method uses:

  • Mobile phase : Acetonitrile–phosphate buffer (28:72 v/v, pH 2)

  • Flow rate : 1 mL/min

  • Column temperature : 40°C .

This system achieves baseline separation (R = 2.1) between pravastatin and its degradation products, ensuring accurate purity assessments during manufacturing .

Nanogel Delivery Systems

Ionic Gelation with Chitosan

A nanogel formulation (PMC8871575) employs:

  • Chitosan : 0.1–0.3% w/v as a cationic polymer

  • Tripolyphosphate (TPP) : 0.05% w/v for crosslinking

  • Poloxamer 407 : 1–2% w/v as a stabilizer .

Probe sonication (20 kHz, 5 min) produces nanoparticles with:

  • Particle size : 400–3,155 nm

  • Entrapment efficiency : 62–78%

  • Zeta potential : +28 mV to +35 mV, ensuring colloidal stability .

Table 3: Nanogel Formulation Parameters

ParameterOptimal RangeImpact on Properties
Chitosan concentration0.2% w/vMaximizes drug loading
Sonication time5 minReduces particle aggregation
Poloxamer concentration1.5% w/vEnhances thermodynamic stability

Solubility and Solvent Selection

This compound exhibits high solubility in polar solvents:

  • Water : 199.32 mg/mL (446.51 g/mol)

  • DMSO : 199.32 mg/mL

  • Ethanol : 89 mg/mL .

These properties guide solvent selection for crystallization and liquid formulations, balancing solubility with impurity removal efficiency.

Industrial-Scale Drying Protocols

Large-scale production (200 kg batches) involves:

  • Reduced-pressure drying : 76 mm Hg, 50–70°C

  • Moisture monitoring : Karl Fischer analysis (3–7% target)

  • Polymorph control : XRD to verify Form D/Form B ratios .

Analyse Chemischer Reaktionen

Polymorphic Transformations

Pravastatin sodium crystallizes into six distinct polymorphic forms (A–F), depending on solvent systems, temperature, and pH. These forms exhibit unique physicochemical properties and interconversion pathways .

Table 1: Crystallization Conditions for Polymorphic Forms

FormSolvent SystemKey ConditionsX-ray Diffraction Peaks (2Ξ, °)
AEthanol:Water + AcetonitrilepH 8.5, 5°C cooling3.9, 4.5, 6.2, 7.2, 8.6, 9.2
BEthanol + Acetonitrile60°C heating, 5°C cooling3.6, 6.1, 6.6, 9.0, 9.6, 10.1
CWater + AcetoneUnadjusted pH, 0.1–0.2 M dilutionDiffers by hygroscopic behavior
DThermal conversionHeating at 120°C for 2 hoursDerived from Forms A, C, E, F
FWater + pH 9–10Weak cationic resin (e.g., Amberlite¼)Amorphous structure
  • Interconversion : Forms A, C, E, and F transform into Form D upon heating (120°C) . At 30% relative humidity, all forms except B convert to Form C .
  • IR Spectroscopy : Form A shows characteristic absorption bands at 686, 917, and 1726 cm⁻Âč .

Hydrolytic Degradation

This compound undergoes pH-dependent hydrolysis, with degradation kinetics following pseudo-first-order models .

Table 2: Hydrolysis Kinetics at 80°C

pHRate Constant (k, min⁻Âč)Half-Life (t₁/₂, min)Major Degradation Products
30.1385.0Lactone (m/z 407), ester derivatives
50.01449.5Lactone, hydroxylated compounds
70.00023465Minimal degradation
120.003231Alkaline hydrolysis products
  • Mechanism :
    • Acidic Conditions : Lactonization via esterification of the 6ÎČ-hydroxy group .
    • Alkaline Conditions : Cleavage of ester bonds, forming hydroxylated derivatives .
  • Thermodynamics : Activation energy (Eₐ) = 19.9 kcal/mol at pH 6 .

Metabolic Reactions

This compound is metabolized via sulfation and hydroxylation in hepatic cytosol .

Table 3: Key Metabolic Pathways

ReactionEnzyme InvolvedMetabolite(s) FormedBioactivity
Sulfation at 6ÎČ-hydroxy groupSulfotransferasesR-416 (3α-OH), R-418 (6α-OH)2.5–10% potency of parent compound
HydroxylationCYP450 isoforms3α-Hydroxy isomerReduced HMG-CoA inhibition
  • Activation : Sulfation generates reactive intermediates, enabling nucleophilic attack by water or hydroxyl ions .

Thermal Degradation

Heating this compound above 174°C induces decomposition:

  • Form A–D : Melting points range from 174–176°C (Form A) to 187°C (Form B) .
  • Decomposition Products : Carbon monoxide, carbon dioxide, and oxidized derivatives under extreme conditions .

Solid-State Reactions

Polymorphic transitions occur in solvent mixtures:

  • Isopropanol/Water : Monitored via reflectance spectroscopy, Form A converts to Form B at 25°C over 24 hours .
  • Humidity-Driven : All forms except B absorb moisture (up to 15% at 80% RH), converting to Form C .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Disease Prevention

Pravastatin is widely recognized for its role in reducing the risk of cardiovascular diseases, particularly in patients with hypercholesterolemia. Clinical studies have demonstrated that pravastatin effectively lowers total cholesterol, low-density lipoprotein (LDL), and triglycerides while increasing high-density lipoprotein (HDL) levels.

  • Mechanism of Action : Pravastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, leading to decreased cholesterol levels and reduced progression of atherosclerosis .
  • Clinical Efficacy : In large-scale trials such as the Long-term Intervention with Pravastatin in Ischaemic Disease (LIPID) study, pravastatin treatment significantly reduced the incidence of myocardial infarction (MI) and the need for revascularization procedures .
Outcome Effect of Pravastatin
Total CholesterolDecreased by ~18%
LDL CholesterolDecreased by ~27%
TriglyceridesDecreased by ~6%
HDL CholesterolIncreased by ~4%
Risk of Coronary DeathReduced by 24%

Neuroprotective Effects

Recent studies have indicated that pravastatin may offer neuroprotective benefits beyond its lipid-lowering properties. A study investigating its effects on cerebral venous infarction (CVI) found that pravastatin administration significantly reduced neuronal injury and apoptosis in a rat model .

  • Study Findings : The pravastatin-treated group exhibited smaller infarction areas and reduced expression of pro-apoptotic proteins compared to controls. This suggests potential applications in preventing neuronal damage following ischemic events.

Psychological Well-being

Long-term use of pravastatin has been associated with improvements in psychological well-being among patients with coronary artery disease. The LIPID study included assessments using standardized questionnaires to evaluate anxiety, depression, and impulsiveness over four years .

  • Results : Participants receiving pravastatin reported better psychological outcomes compared to those on placebo, indicating that lipid-lowering therapy may also confer mental health benefits.

Safety Profile and Drug Interactions

Pravastatin is generally well-tolerated, with a safety profile comparable to placebo in clinical trials. However, certain drug interactions can affect its efficacy:

  • Drug Interactions : Coadministration with gemfibrozil is not recommended due to significant increases in pravastatin levels . Monitoring is advised for patients taking multiple medications.

Emerging Research Areas

Ongoing research continues to explore additional applications of pravastatin:

  • Cancer Research : Some studies are investigating the potential role of statins like pravastatin in cancer prevention or treatment due to their anti-inflammatory properties.
  • Diabetes Management : There is emerging evidence suggesting that statins may improve insulin sensitivity and have beneficial effects on glucose metabolism.

Wirkmechanismus

Pravastatin sodium exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is the rate-limiting step in cholesterol biosynthesis. By competitively inhibiting this enzyme, this compound reduces the production of cholesterol in the liver. This leads to an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the blood, thereby lowering overall cholesterol levels. Additionally, this compound has pleiotropic effects, including improved endothelial function, reduced inflammation, and inhibition of platelet aggregation .

Vergleich Mit Àhnlichen Verbindungen

Pravastatin sodium is compared below with structurally and pharmacologically related statins and derivatives:

Mevastatin (Compactin)

  • Structure : Shares the ÎČ-hydroxy-ÎŽ-lactone ring and hexahydronaphthalene system but lacks the 6ÎČ-hydroxyl group .
  • Pharmacokinetics : Lower water solubility and reduced systemic bioavailability due to lipophilic lactone form.
  • Clinical Use: Not approved for clinical use due to toxicity concerns in early trials .

3α-Hydroxy this compound Salt

  • Structure : 3α-hydroxylated derivative of this compound (C₂₃H₃₅NaO₇) with identical molecular weight .
  • Role : A major metabolite identified in plasma and urine, contributing to ~15% of pravastatin’s activity .
  • Applications : Used in pharmacokinetic studies to track hepatic metabolism and renal excretion pathways .

3α-Hydroxy Pravastatin-d3 Sodium Salt

  • Structure : Deuterated form of 3α-hydroxy pravastatin, with three hydrogen atoms replaced by deuterium (C₂₃H₃₂D₃NaO₇) .
  • Advantages : Enhanced metabolic stability for precise isotope-labeling studies in drug disposition research .
  • Applications : Critical for quantifying pravastatin and its metabolites via LC-MS/MS in clinical samples .

Pravastatin Lactone (EP Impurity D)

  • Structure : Cyclic lactone form (C₂₃H₃₄O₆) lacking the sodium salt .
  • Stability : More lipophilic but prone to hydrolysis under physiological conditions.
  • Significance : Classified as a degradation product requiring monitoring in pharmaceutical formulations .

Pharmacodynamic and Clinical Comparisons

Efficacy in Cardiovascular Disease

  • This compound : Reduces cardiovascular events by 24% in patients with CKD (HR 0.77) and lowers CRP levels by 37.8% over 5 years, independent of lipid changes .
  • Mevastatin: Limited clinical data, but preclinical studies suggest weaker LDL reduction due to rapid metabolism .

Plaque Stabilization

  • This compound : Increases carotid plaque collagen content by 65% (12.4% vs. 7.5% in controls) and reduces lipid oxidation (13.3% vs. 22.0% oxidized LDL) .
  • Other Statins : Atorvastatin and simvastatin show similar effects but lack direct human plaque composition data .

Analytical and Formulation Comparisons

Parameter This compound 3α-Hydroxy Pravastatin-d3 Sodium Salt
Purity Criteria 97.5–102.0% (USP standards) >99% isotopic enrichment
Chromatography USP L7 column, RSD ≀1.5% LC-MS/MS with deuterium-specific peaks
Solubility ≄80% in 15 minutes Similar to non-deuterated form

Biologische AktivitÀt

Pravastatin sodium is a member of the statin class of drugs, primarily used for lowering cholesterol levels and reducing cardiovascular risk. This article delves into its biological activity, mechanisms, clinical implications, and relevant research findings.

Pravastatin functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, pravastatin effectively reduces the production of cholesterol in the liver, leading to an increase in low-density lipoprotein (LDL) receptors on hepatocyte surfaces. This enhancement facilitates greater clearance of LDL from the bloodstream, thereby lowering overall cholesterol levels.

Key Mechanisms:

  • Inhibition of HMG-CoA Reductase : Reduces cholesterol synthesis.
  • Increased LDL Receptor Expression : Enhances LDL clearance.
  • Reduction in Triglycerides : Lowers triglyceride levels by inhibiting very-low-density lipoprotein (VLDL) production.

Pharmacokinetics

Pravastatin exhibits specific pharmacokinetic properties that influence its efficacy and safety profile:

ParameterValue
Absorption 60-90 minutes post-administration
Bioavailability 17% (low due to first-pass metabolism)
Volume of Distribution 0.5 L/kg
Protein Binding 43-48%
Metabolism Primarily hepatic (CYP3A4 involvement minimal)

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of pravastatin in reducing lipid levels and cardiovascular events:

  • Cholesterol Reduction : In patients with a history of myocardial infarction, pravastatin reduced total cholesterol by approximately 18% and LDL by about 27% .
  • Cardiovascular Risk Reduction : A significant decrease in the risk of coronary heart disease (CHD) events was observed; specifically, a 24% reduction in mortality due to coronary disease was reported .

Case Studies and Research Findings

  • Hypertensive Pregnancy Study :
    • Pravastatin was shown to prevent increases in metalloproteinase-2 activity and lipid peroxidation in pregnant women with hypertension. This suggests potential protective effects on placental health and maternal vascular function .
  • Stability Studies :
    • A study examining the stability of pravastatin under various conditions found that its efficacy could be affected by environmental factors such as pH and temperature, emphasizing the importance of proper storage conditions for maintaining drug potency .
  • Combination Therapy :
    • When coadministered with cholestyramine, pravastatin demonstrated a synergistic effect, leading to a 50% reduction in LDL levels and slowing the progression of atherosclerosis .

Summary of Biological Activity

This compound exhibits significant biological activity through its role as an HMG-CoA reductase inhibitor. Its ability to lower cholesterol levels and reduce cardiovascular risks has been well-documented through various clinical trials and studies. The compound's pharmacokinetic profile supports its therapeutic use, while ongoing research continues to explore its broader implications in conditions such as hypertensive pregnancy.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of pravastatin sodium in cholesterol metabolism, and how can researchers validate its inhibitory effects on HMG-CoA reductase in vitro?

this compound competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, by binding to its active site. This inhibition reduces hepatic cholesterol synthesis, upregulates LDL receptor expression, and enhances LDL-C clearance from plasma . To validate this mechanism in vitro:

  • Use spectrophotometric assays with purified HMG-CoA reductase and NADPH consumption as a readout .
  • Measure IC₅₀ values (e.g., 5.6 ÎŒM for sterol synthesis inhibition) using radiolabeled substrates like [Âč⁎C]-acetate in hepatocyte cultures .

Q. How should dissolution testing be conducted for this compound tablets to comply with pharmacopeial standards?

  • Follow USP guidelines: Use a paddle apparatus (50 rpm, 900 mL phosphate buffer pH 7.4, 37°C).
  • Ensure ≄85% dissolution within 30 minutes. Monitor via HPLC with a C18 column and UV detection at 238 nm .
  • Validate method robustness using ruggedness testing (e.g., variations in flow rate ±0.1 mL/min) .

Q. What methodological considerations are critical when measuring this compound’s plasma concentrations in clinical trials?

  • Use validated LC-MS/MS methods to avoid interference from metabolites like 3α-hydroxy pravastatin .
  • Account for food interactions: Administer fasting due to reduced AUC (34% bioavailability) under fed conditions .
  • Adjust for renal/hepatic impairment: Increase sampling frequency in patients with CrCl <60 mL/min or Child-Pugh scores ≄7 .

Q. What are the essential components of informed consent documents in this compound clinical trials?

  • Clearly outline risks (e.g., myopathy, liver enzyme elevations) and benefits (e.g., cardiovascular risk reduction).
  • Include withdrawal rights, adverse event reporting protocols, and contact information for trial staff .
  • Ensure oral and written explanations are provided by trained personnel, with comprehension assessed via follow-up questionnaires .

Advanced Research Questions

Q. How do researchers design pharmacokinetic studies to assess this compound’s variability in populations with hepatic or renal impairment?

  • Hepatic impairment : Stratify patients by Child-Pugh score. Note that cirrhosis increases AUC by 18-fold; exclude patients with acute liver failure .
  • Renal impairment : Measure creatinine clearance (CrCl). For CrCl <30 mL/min, reduce dose frequency and monitor CK levels .
  • Use population PK modeling to simulate exposure-response relationships in subpopulations .

Q. What advanced statistical approaches resolve data contradictions in long-term safety studies of this compound?

  • Apply Cox proportional hazards models to adjust for covariates (age, diabetes, smoking) when evaluating discontinuation rates due to adverse events .
  • Use meta-analytic techniques to pool data from trials like WOSCOPS, CARE, and LIPID (>112,000 person-years of exposure) to assess rare outcomes (e.g., cancer risk) .
  • Perform sensitivity analyses to address confounding by indication in observational studies .

Q. What in vitro models investigate this compound’s anti-inflammatory effects independent of lipid-lowering?

  • Use murine macrophage cultures polarized to M1/M2 phenotypes. Treat with 50 ÎŒM pravastatin and quantify IL-12, IL-10, and TLR4/MyD88/IRF5 mRNA via qPCR .
  • Validate findings with TLR4 knockout models or inhibitors (e.g., TAK-242) to confirm pathway specificity .

Q. How can researchers optimize this compound intercalation into layered double hydroxide (LDH) systems for controlled drug delivery?

  • Synthesize Mg-Al or Zn-Al LDHs with a 2:1 molar ratio. Adjust AlÂłâș/pravastatin ratios to achieve bilayer drug arrangement in interlayers .
  • Characterize using XRD, FTIR, and solid-state ÂčÂłC NMR to confirm carboxylate and hydroxyl group interactions with LDH sheets .
  • Test release kinetics in simulated intestinal fluid (pH 6.8) to assess sustained delivery potential .

Q. What analytical validation parameters are mandatory for UV-spectrophotometric quantification of this compound with co-administered drugs like aspirin?

  • Establish linearity (5–30 ÎŒg/mL, RÂČ >0.999), precision (%RSD <2%), and accuracy (98–102% recovery) .
  • Validate specificity using overlain UV spectra (pravastatin λmax = 238 nm; aspirin λmax = 265 nm) and AUC deconvolution .
  • Conduct robustness testing with variable mobile phase ratios (e.g., methanol:buffer ±5%) .

Q. How do batch-to-batch variations in reference materials impact bioassay reproducibility, and what quality controls mitigate these effects?

  • For research-grade pravastatin, request additional QC metrics:
    • Peptide content analysis (if TFA removal <1% is critical for cell assays) .
    • HPLC-MS purity verification (≄99% by area normalization) .
  • Pre-test solubility in PBS or DMSO across batches to ensure consistent stock concentrations .

Eigenschaften

CAS-Nummer

81131-70-6

Molekularformel

C23H36NaO7

Molekulargewicht

447.5 g/mol

IUPAC-Name

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1

InChI-SchlĂŒssel

RNAREGLVKQKRSG-IYNICTALSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]

Isomerische SMILES

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O.[Na]

Kanonische SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O.[Na]

Aussehen

White powder

Key on ui other cas no.

81131-70-6

Piktogramme

Irritant; Health Hazard; Environmental Hazard

Verwandte CAS-Nummern

81093-37-0 (Parent)

Synonyme

Apo Pravastatin
Apo-Pravastatin
Bristacol
CS 514
CS-514
CS514
Elisor
Eptastatin
Lin Pravastatin
Lin-Pravastatin
Lipemol
Liplat
Lipostat
Mevalotin
Nu Pravastatin
Nu-Pravastatin
Prareduct
Pravachol
Pravacol
Pravasin
Pravastatin
Pravastatin Monosodium Salt, (6 beta)-Isomer
Pravastatin Sodium
Pravastatin Sodium Salt
Pravastatin tert Octylamine Salt
Pravastatin tert-Octylamine Salt
Pravastatin, (6 beta)-Isomer
RMS 431
RMS-431
RMS431
Selektine
Sodium Salt, Pravastatin
SQ 31,000
SQ 31000
SQ-31,000
SQ-31000
SQ31,000
SQ31000
Vasten

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.